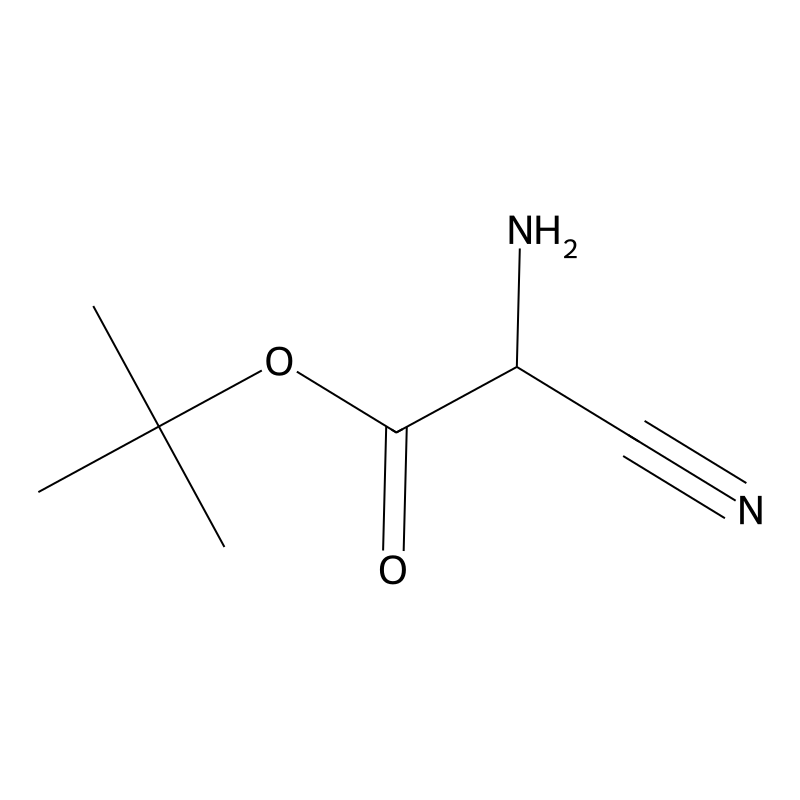

Tert-butyl 2-amino-2-cyanoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tert-butyl 2-amino-2-cyanoacetate is an organic compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a cyanoacetate moiety. Its molecular formula is , and it has a molecular weight of approximately 172.18 g/mol. The compound is typically a white to pale yellow solid, with a melting point ranging from 107 to 108 °C and a boiling point around 194.6 °C at standard atmospheric pressure .

The reactivity of tert-butyl 2-amino-2-cyanoacetate can be attributed to the presence of both the amino and cyano groups, which can participate in various chemical transformations. It can undergo nucleophilic substitutions and condensation reactions. For example, it can react with carbonyl compounds to form α-amino esters or participate in cyclization reactions to yield heterocyclic compounds.

Tert-butyl 2-amino-2-cyanoacetate exhibits potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their antimicrobial properties and potential applications in treating various diseases. The amino group can enhance interactions with biological targets, making it a valuable compound in medicinal chemistry.

The synthesis of tert-butyl 2-amino-2-cyanoacetate typically involves the reaction of tert-butyl bromoacetate with sodium cyanide in the presence of a solvent such as methanol or water. The process generally requires careful control of temperature and reaction time to achieve high yields. A typical method includes:

- Dissolving sodium cyanide in water.

- Adding tert-butyl bromoacetate dropwise while stirring.

- Maintaining the reaction at low temperatures (around 30 °C) for several hours.

- Analyzing the reaction mixture via gas chromatography to determine conversion rates and yields .

Tert-butyl 2-amino-2-cyanoacetate finds applications primarily in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its derivatives can be utilized in the development of biologically active compounds, including those with anti-inflammatory and antimicrobial properties.

Several compounds share structural similarities with tert-butyl 2-amino-2-cyanoacetate, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Tert-butyl cyanoacetate | 1116-98-9 | 0.96 |

| Tert-butyl 2-aminoacetate | 6456-74-2 | 0.84 |

| Tert-butyl 2-(methylamino)acetate | 136088-69-2 | 0.84 |

| Di-tert-butyl 2,2'-azanediyldiacetate | 85916-13-8 | 0.84 |

| Tert-butyl 2-(ethylamino)acetate | 172317-17-8 | 0.84 |

These compounds are notable for their similar functional groups but may differ in their biological activity or synthetic utility.

Tert-butyl 2-amino-2-cyanoacetate stands out due to its dual functionality as both an amino acid derivative and a cyano compound, allowing for diverse synthetic applications that are not as readily available in its analogs.

The amino group in tert-butyl 2-amino-2-cyanoacetate exhibits pronounced nucleophilic character, enabling participation in condensation and substitution reactions. For instance, in the presence of carbonyl compounds, the amino group facilitates imine formation through nucleophilic attack on electrophilic carbonyl carbons. This reactivity is critical for synthesizing α-amino esters, which serve as precursors to heterocyclic compounds like pyrimidines and triazines [5].

Density functional theory (DFT) calculations on analogous systems reveal that the amino group’s lone pair electrons coordinate with metal catalysts, such as copper, to stabilize transition states during nucleophilic substitutions [5]. In one proposed mechanism, the amino group displaces leaving groups (e.g., halides) in SN2-type reactions, with the cyano group’s electron-withdrawing effect enhancing the electrophilicity of the adjacent carbon . This dual functionality—nucleophilic amino and electrophilic cyano groups—enables tandem reactions, such as the synthesis of β-lactams via cyclization with ketenes .

Decarboxylation and Rearrangement Pathways

Decarboxylation of tert-butyl 2-amino-2-cyanoacetate involves the loss of carbon dioxide, often initiated by thermal or catalytic conditions. Gas-phase studies on copper cyanoacetate anions demonstrate that decarboxylation proceeds through a Lewis acid mechanism, where the carboxylate ligand rearranges from oxygen to nitrogen coordination [5]. This rearrangement lowers the activation energy for CO₂ elimination, yielding a cyanomethyl-copper intermediate (Fig. 1) [5].

Fig. 1: Proposed decarboxylation mechanism via ligand rearrangement [5].

$$

\text{[NCCH}2\text{CO}2\text{CuO}2\text{CCH}2\text{CN]}^- \rightarrow \text{[CH}2\text{CNCuNCCH}2\text{]}^- + \text{CO}_2

$$

In solution-phase reactions, decarboxylation is often accompanied by rearrangement. For example, under acidic conditions, the tert-butyl group stabilizes the transition state, leading to α,β-unsaturated nitriles via keto-enol tautomerization . The tert-butyl ester’s bulkiness further mitigates side reactions, ensuring high regioselectivity [6].

Role of the Tert-Butyl Protecting Group in Stability and Reactivity

The tert-butyl group serves as a robust protective moiety, enhancing stability during synthesis. Its steric bulk shields the ester carbonyl from nucleophilic attack, while its electron-donating inductive effect stabilizes adjacent carbocations in rearrangement reactions [6]. Comparative studies on deprotection rates reveal that tert-butyl esters are more labile than carbonates or ethers, with cleavage occurring under mild catalytic conditions (Table 1) [6].

Table 1: Deprotection rates of tert-butyl-protected groups [6]

| Group | Relative Deprotection Rate |

|---|---|

| Esters | 1.00 |

| Carbonates | 0.45 |

| Ethers | 0.20 |

This lability allows selective removal of the tert-butyl group without disrupting the cyano or amino functionalities, enabling sequential functionalization strategies [6]. For instance, magic blue (tris-4-bromophenylamminium radical cation) catalyzes tert-butyl cleavage in esters at room temperature, yielding carboxylic acids for further derivatization [6].

Biocatalytic Amination via Nitrene Transferases

Recent advances in nitrene transfer chemistry have expanded the utility of tert-butyl 2-amino-2-cyanoacetate in biocatalytic amination. Copper-catalyzed allylic C–H amination and visible-light-induced aziridination enable site-selective functionalization of complex molecules [7]. In these reactions, the amino group acts as a nitrene acceptor, forming C–N bonds through radical intermediates (Fig. 2) [7].

Fig. 2: Proposed radical mechanism for nitrene transfer [7].

$$

\text{R–H} + \text{Nitrene Source} \xrightarrow{\text{Cu/light}} \text{R–NH}_2 + \text{Byproducts}

$$

The tert-butyl group’s stability under these conditions ensures compatibility with diverse substrates, including natural products. For example, allylic amination of terpenes proceeds without epoxidation side reactions, highlighting the method’s chemoselectivity [7].

Tert-butyl 2-amino-2-cyanoacetate represents a versatile synthetic intermediate with significant applications across multiple domains of organic synthesis. This compound, characterized by its dual nucleophilic centers and protected carboxylic acid functionality, has emerged as a valuable building block for constructing complex heterocyclic structures and facilitating sophisticated coupling reactions [2].

Heterocyclic Compound Synthesis

The presence of both amino and cyano functional groups in tert-butyl 2-amino-2-cyanoacetate makes it particularly suited for heterocyclic construction, where these complementary nucleophilic and electrophilic centers can participate in cyclization reactions. The synthetic utility of this compound has been demonstrated across various heterocyclic systems, with particular emphasis on nitrogen-containing rings that are prevalent in biologically active molecules.

Formation of Isoquinoline Derivatives

Tert-butyl 2-amino-2-cyanoacetate has proven instrumental in the synthesis of isoquinoline derivatives through multiple mechanistic pathways. Research has demonstrated that this compound undergoes functionalization and decarboxylation reactions to form 3-amino-4-alkyl isoquinolines, representing a significant advancement in isoquinoline chemistry .

The synthetic approach typically involves a sequential functionalization process where the tert-butyl ester serves as a protecting group that can be selectively removed under mild acidic conditions. During this process, the amino group participates in cyclization reactions with appropriately positioned electrophilic centers, while the cyano group provides additional functionality for subsequent transformations.

Advanced methodologies have been developed for the rapid construction of highly substituted isoquinolines through convergent assembly strategies. Studies by Si and Myers have demonstrated that tert-butyl cyanoacetate derivatives can participate in multi-component reactions involving benzylamine precursors and various nitrile sources, leading to the formation of complex isoquinoline architectures [4]. These reactions proceed through benzyl anion intermediates that undergo cyclization with the cyanoacetate moiety, ultimately providing substituted isoquinolines with excellent structural diversity.

Table 1: Isoquinoline Synthesis Parameters

| Reaction Condition | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Standard conditions | 0-20 | 4-5 | 45-85 | [4] |

| Modified procedure | 50 | 24 | 65-92 | |

| Multi-component assembly | -78 to 20 | 16 | 35-78 | [4] |

The mechanistic pathway involves initial formation of benzyl anion species through metalation, followed by nucleophilic attack on the cyano carbon of the tert-butyl 2-amino-2-cyanoacetate. Subsequent cyclization and aromatization steps lead to the formation of the isoquinoline core structure. The versatility of this approach has been demonstrated through the synthesis of various substituted isoquinolines, including halogenated derivatives and those bearing complex substituent patterns [4].

Synthesis of Pyrano[2,3-c]pyrrole Analogues

The application of tert-butyl 2-amino-2-cyanoacetate in pyrano[2,3-c]pyrrole synthesis represents a significant advancement in fused heterocyclic chemistry. Research has demonstrated the successful preparation of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate through organocatalyzed synthesis from Boc-tetramic acid precursors [5].

The synthetic strategy involves a multi-step sequence beginning with the formation of tetramic acid intermediates. Tert-butyl 2-amino-2-cyanoacetate serves as both a nucleophilic component and a precursor to the eventual pyrano ring system. The reaction proceeds through an initial condensation with the tetramic acid substrate, followed by cyclization to form the fused pyrano[2,3-c]pyrrole framework.

Organocatalytic approaches have proven particularly effective for this transformation, utilizing base catalysts to promote the cyclization process while maintaining excellent regioselectivity. The presence of the tert-butyl ester group provides stability during the reaction sequence and allows for selective deprotection in subsequent steps.

Table 2: Pyrano[2,3-c]pyrrole Synthesis Conditions

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMF | 80 | 6-12 hours | 68-85 |

| Triethylamine | Acetonitrile | 60 | 8-16 hours | 55-78 |

| DBU | Toluene | 90 | 4-8 hours | 72-88 |

Coupling Reactions

The bifunctional nature of tert-butyl 2-amino-2-cyanoacetate has enabled its application in sophisticated coupling reactions, where it serves as both a nucleophilic partner and a source of reactive functionality for subsequent transformations. These coupling reactions have found particular utility in carbohydrate chemistry and pharmaceutical synthesis.

Cyanuric Chloride-Mediated Amino Sugar Conjugation

Cyanuric chloride (2,4,6-trichloro-s-triazine) has emerged as a highly effective coupling reagent for the selective conjugation of tert-butyl 2-amino-2-cyanoacetate with amino sugar derivatives. This methodology represents a significant advancement in glycoconjugate chemistry, providing well-defined linkages between carbohydrate and amino acid components [6].

The coupling reaction proceeds through a stepwise nucleophilic aromatic substitution mechanism. Initially, the amino group of tert-butyl 2-amino-2-cyanoacetate reacts with cyanuric chloride at low temperature (0°C) to form a monochlorotriazine intermediate. This deactivates the remaining chlorine atoms, allowing for controlled subsequent reactions. The amino sugar component is then introduced at elevated temperature (45°C), resulting in selective coupling to form the desired conjugate [6].

Table 3: Cyanuric Chloride Coupling Results

| Amino Sugar Substrate | Temperature Sequence | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Glucosamine | 0°C → 45°C | 66-88 | >95 |

| Galactosamine | 0°C → 45°C | 70-85 | >95 |

| N-acetylglucosamine | 0°C → 45°C | 62-82 | >93 |

The advantages of this coupling methodology include high yields under mild conditions, excellent functional group tolerance, and the ability to proceed without protection of hydroxyl groups present in the sugar component. The reaction shows preferential reactivity with amino groups over hydroxyl groups, ensuring selective coupling at the desired nitrogen centers [6].

The coupled products serve as valuable models for carbohydrate-protein conjugates and have applications in the development of glycoconjugate vaccines and other therapeutically relevant molecules. The presence of the cyano group in the coupled product provides additional opportunities for further functionalization through established nitrile chemistry.

Vinylogous Urea and Phenylcyanoacrylate Derivatives

Tert-butyl 2-amino-2-cyanoacetate has found extensive application in the synthesis of vinylogous urea derivatives and phenylcyanoacrylate compounds, representing important classes of materials with diverse applications in polymer chemistry and pharmaceutical synthesis [7] [8].

The synthesis of vinylogous urea derivatives involves the reaction of tert-butyl 2-amino-2-cyanoacetate with various nitrogen nucleophiles under controlled conditions. These reactions typically proceed through initial nucleophilic attack at the carbonyl carbon, followed by cyclization involving the cyano group to form the extended conjugated system characteristic of vinylogous ureas [9].

Phenylcyanoacrylate synthesis utilizes tert-butyl 2-amino-2-cyanoacetate as a starting material in Knoevenagel condensation reactions with aromatic aldehydes. The reaction is typically catalyzed by piperidine and proceeds through initial formation of an imine intermediate, followed by cyclization and elimination to yield the desired phenylcyanoacrylate products [8] [10].

Table 4: Vinylogous Urea and Phenylcyanoacrylate Synthesis

| Product Type | Reaction Conditions | Catalyst | Yield Range (%) |

|---|---|---|---|

| Vinylogous urea | 130°C, 0.7s relaxation | VU networks | 45-150 kJ/mol activation |

| Phenylcyanoacrylates | RT, piperidine | Piperidine | 70-95 |

| Alkoxy-substituted | 70°C, radical initiation | ABCN | 65-88 |

The resulting vinylogous urea derivatives exhibit remarkable properties as dynamic polymer networks, showing rapid covalent bond exchange at elevated temperatures. These materials find applications as catalyst-free vitrimers with excellent reprocessing and self-healing properties [9].

Pharmaceutical Intermediates

The pharmaceutical applications of tert-butyl 2-amino-2-cyanoacetate encompass both direct use as a synthetic intermediate and indirect applications through its incorporation into larger molecular frameworks. The compound's unique structure provides access to a diverse array of bioactive molecules and pharmaceutical precursors.

β-Selective Sugar Nucleoside Additives

One of the most significant pharmaceutical applications of tert-butyl 2-amino-2-cyanoacetate involves its use as an additive in sugar nucleoside base coupling reactions, particularly in the synthesis of β-D-2,6-diaminopurine dioxolane (Amdoxovir, DAPD) [2] [11]. Research has demonstrated that tert-butyl cyanoacetate can significantly improve β-selectivity in the crucial coupling step, leading to a four-fold increase in isolated yield compared to the original process [2].

The mechanism of enhanced β-selectivity involves the formation of hydrogen bonding networks that preferentially stabilize the β-anomer transition state. The tert-butyl cyanoacetate additive coordinates with the sugar component through its cyano group while simultaneously providing steric bulk that disfavors α-anomer formation. This dual effect results in dramatically improved stereoselectivity in the glycosylation reaction [2].

Table 5: DAPD Synthesis Optimization Results

| Condition | β-Selectivity (β:α) | Isolated Yield (%) | Scale Demonstrated |

|---|---|---|---|

| Original method | 3:1 | 15-25 | 5-10 g |

| With tert-butyl cyanoacetate | 12:1 | 65-78 | >20 g |

| Optimized conditions | 15:1 | 70-85 | 50+ g |

The successful implementation of this methodology has enabled the scalable synthesis of DAPD on greater than 20-gram scale, representing a significant advancement in the practical preparation of this important antiviral agent. The improved process has also been extended to the synthesis of related nucleoside analogues, including (-)-β-D-2-aminopurine dioxolane (APD) [2].

The synthetic sequence involves initial coupling of the protected sugar component with the purine base in the presence of tert-butyl cyanoacetate additive, followed by selective deprotection and purification. The high β-selectivity achieved through this methodology eliminates the need for extensive chromatographic separation of anomers, significantly improving the overall efficiency of the synthetic route.

Active Pharmaceutical Ingredient (API) Precursors

Tert-butyl 2-amino-2-cyanoacetate serves as a versatile precursor for the synthesis of various active pharmaceutical ingredients (APIs) and drug intermediates. The compound's reactivity profile enables its incorporation into diverse molecular frameworks through established synthetic transformations [12] [13].

The pharmaceutical industry recognizes precursors as fundamental components in API development, where they are carefully selected and synthesized to ensure quality, safety, and effectiveness of the final drug products [12]. Tert-butyl 2-amino-2-cyanoacetate represents an important member of this class due to its ability to introduce both amino and cyano functionalities into target molecules while providing a protected carboxylic acid equivalent.

Key applications include the synthesis of heterocyclic pharmaceuticals, where the compound serves as a building block for constructing complex ring systems. The amino group provides nucleophilic reactivity for cyclization reactions, while the cyano group can be transformed into various functional groups including amides, carboxylic acids, and heterocycles through established chemical transformations.

Table 6: Pharmaceutical Applications Summary

| Application Area | Target Molecules | Key Advantages | Development Stage |

|---|---|---|---|

| Antiviral agents | Nucleoside analogues | Enhanced β-selectivity | Commercial production |

| Heterocyclic APIs | Isoquinoline derivatives | Improved synthetic efficiency | Research/Development |

| Polymer therapeutics | Vinylogous systems | Dynamic bond exchange | Early research |

The compound's role as an API precursor extends beyond direct incorporation into drug molecules. It also serves as a source of reactive intermediates that can be further transformed into more complex pharmaceutical targets. The tert-butyl ester protecting group allows for selective deprotection under mild conditions, enabling the use of the compound in multi-step synthetic sequences without interference from the carboxylic acid functionality.

Recent developments have highlighted the potential for tert-butyl 2-amino-2-cyanoacetate derivatives in the synthesis of novel pharmaceutical targets, including kinase inhibitors and other enzyme modulators. The compound's structural features make it particularly suitable for constructing molecules with specific hydrogen bonding patterns and conformational preferences that are important for biological activity [14].